molecular formula C6H13NO B14318182 N-Hydroxy-2,3-dimethylbut-3-en-2-amine CAS No. 106348-42-9

N-Hydroxy-2,3-dimethylbut-3-en-2-amine

Cat. No.: B14318182
CAS No.: 106348-42-9
M. Wt: 115.17 g/mol
InChI Key: OGQIBCANFHXYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2,3-dimethylbut-3-en-2-amine is an organic compound with the molecular formula C6H13NO. It is a derivative of butene, featuring a hydroxyl group and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3-dimethylbut-3-en-2-amine typically involves the reaction of 2,3-dimethylbut-3-en-2-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_2=C(\text{CH}_3)C(\text{CH}_3)_2OH + \text{NH}_2OH \rightarrow \text{CH}_2=C(\text{CH}_3)C(\text{CH}_3)_2ONH_2 ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3-dimethylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-Hydroxy-2,3-dimethylbut-3-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-dimethylbut-3-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups play a crucial role in its reactivity and binding affinity. The compound may act as a nucleophile, participating in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbut-3-en-2-ol: A similar compound with a hydroxyl group but lacking the amine group.

    N,3-Dimethylbut-3-en-2-amine: A related compound with a similar structure but different functional groups.

Uniqueness

N-Hydroxy-2,3-dimethylbut-3-en-2-amine is unique due to the presence of both hydroxyl and amine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

106348-42-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-(2,3-dimethylbut-3-en-2-yl)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-5(2)6(3,4)7-8/h7-8H,1H2,2-4H3

InChI Key

OGQIBCANFHXYMO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.